molecular formula C9H6F3N3O B8132190 2-amino-5-(trifluoromethyl)-1H-quinazolin-4-one

2-amino-5-(trifluoromethyl)-1H-quinazolin-4-one

Cat. No.: B8132190
M. Wt: 229.16 g/mol
InChI Key: NOJQKNWGRVCAOC-UHFFFAOYSA-N
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Description

The compound with the identifier “2-amino-5-(trifluoromethyl)-1H-quinazolin-4-one” is a chemical substance listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-amino-5-(trifluoromethyl)-1H-quinazolin-4-one would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would include optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(trifluoromethyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-amino-5-(trifluoromethyl)-1H-quinazolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: It may be employed in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: this compound might be utilized in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-(trifluoromethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-5-(trifluoromethyl)-1H-quinazolin-4-one include those with comparable chemical structures and properties. Examples might include other organic molecules with similar functional groups or reactivity patterns.

Uniqueness

This compound stands out due to its unique combination of properties, such as its reactivity, stability, and potential applications. Compared to similar compounds, it may offer advantages in terms of efficiency, selectivity, or ease of synthesis.

Properties

IUPAC Name

2-amino-5-(trifluoromethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)4-2-1-3-5-6(4)7(16)15-8(13)14-5/h1-3H,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJQKNWGRVCAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=NC2=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C(=C1)NC(=NC2=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.